molecular formula C15H19NO B14244279 5-Hexyl-3-phenyl-1,2-oxazole CAS No. 253270-21-2

5-Hexyl-3-phenyl-1,2-oxazole

Cat. No.: B14244279
CAS No.: 253270-21-2
M. Wt: 229.32 g/mol
InChI Key: HBUDBELCFXDKSI-UHFFFAOYSA-N
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Description

5-Hexyl-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by a hexyl group at the 5-position and a phenyl group at the 3-position of the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-phenyl-1,2-oxazole can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. Another method involves the use of palladium-catalyzed direct arylation of oxazoles, which provides high regioselectivity at both C-5 and C-2 positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the palladium-catalyzed arylation process . Additionally, the use of ionic liquids as solvents can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexyl-3-phenyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-3-phenyl-1,2-oxazole is unique due to its longer alkyl chain (hexyl group), which can influence its lipophilicity and biological activity. The presence of the hexyl group may enhance its ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

253270-21-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

5-hexyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C15H19NO/c1-2-3-4-8-11-14-12-15(16-17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3

InChI Key

HBUDBELCFXDKSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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